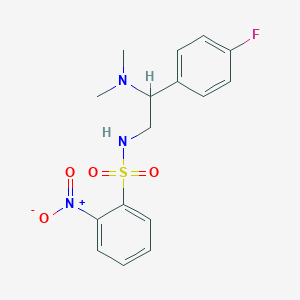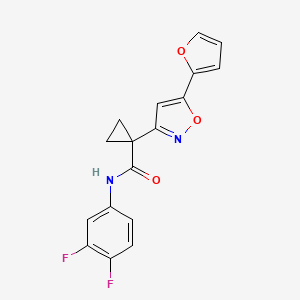
N-(3,4-difluorophenyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. The compound is a cyclopropane-based inhibitor that has been shown to have promising effects in preclinical studies.
Scientific Research Applications
Enzymatic Polymerization and Material Development
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, including compounds similar to N-(3,4-difluorophenyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide, are promising sustainable alternatives to polyphthalamides. These compounds have been applied in high-performance materials due to their desirable properties, including thermal stability and molecular weight characteristics. For instance, enzymatic polymerization has been used to produce polyamides with high weight-average molecular weights, indicating potential applications in various commercial and industrial settings (Jiang et al., 2015).
Antiprotozoal Activities
Isoxazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antiprotozoal activities. These compounds have shown efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating protozoal infections (Patrick et al., 2007).
Synthesis and Pharmacological Applications
The synthesis of isoxazoles, including those related to this compound, has been studied extensively. These compounds have shown promising results in pharmacological screenings for antioxidant and antimicrobial activities. Such research indicates the potential of these compounds in developing new therapeutic agents (Lokeshwari & Kumar, 2017).
Organosilicon Synthesis
Research has also focused on the organosilicon synthesis of isocyanates, including those derived from furan and fluorophenyl series, similar to the compound . These studies contribute to the development of novel chemical synthesis methods, potentially leading to new applications in material science and chemistry (Lebedev et al., 2006).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-11-4-3-10(8-12(11)19)20-16(22)17(5-6-17)15-9-14(24-21-15)13-2-1-7-23-13/h1-4,7-9H,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBQMLPQPIKYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B2669432.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2669436.png)

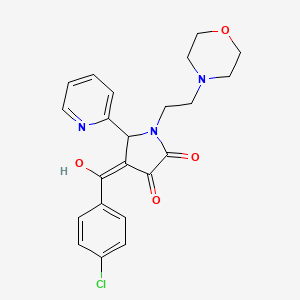
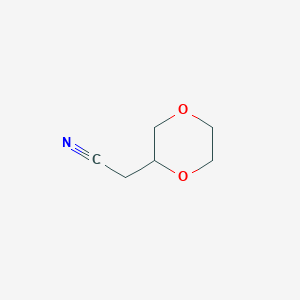
![N-(3-fluorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2669441.png)
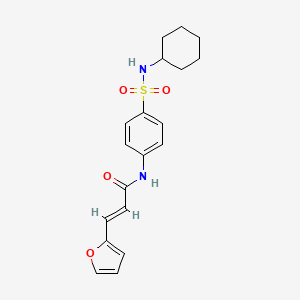
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2669445.png)
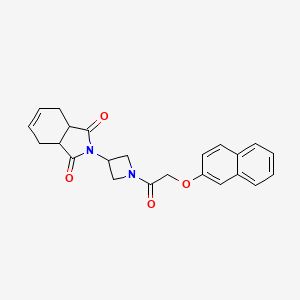
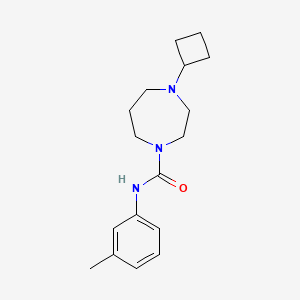
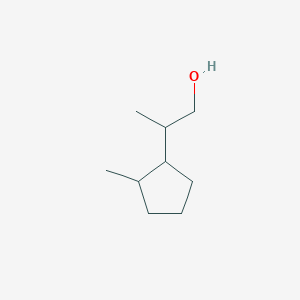
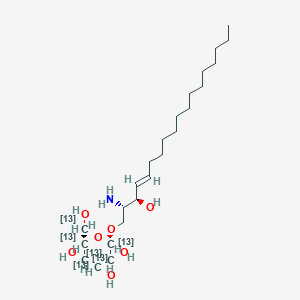
![3-[(4-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2669451.png)
